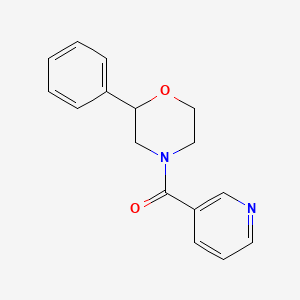
(2-Phenylmorpholin-4-yl)-pyridin-3-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenylmorpholin-4-yl)-pyridin-3-ylmethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as PMY or PMY-1 and is a small molecule inhibitor of protein kinases.
作用机制
PMY-1 inhibits protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, thus inhibiting its activity. The specificity of PMY-1 for certain kinases is due to the shape and electrostatic properties of the ATP-binding site.
Biochemical and Physiological Effects:
PMY-1 has been shown to have various biochemical and physiological effects. Inhibition of CK2 by PMY-1 has been shown to induce apoptosis in cancer cells. Inhibition of CDK9 by PMY-1 has been shown to reduce the expression of HIV-1 genes. Inhibition of PIM1 by PMY-1 has been shown to reduce the proliferation of cancer cells.
实验室实验的优点和局限性
One advantage of using PMY-1 in lab experiments is its specificity for certain protein kinases. This specificity allows researchers to study the effects of inhibiting specific kinases on cellular processes. However, one limitation of using PMY-1 is its potential toxicity. PMY-1 has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving PMY-1. One direction is the development of PMY-1 analogs with improved specificity and reduced toxicity. Another direction is the study of the effects of PMY-1 on other protein kinases and cellular processes. Additionally, the use of PMY-1 in combination with other inhibitors or chemotherapeutic agents may provide new insights into cancer treatment.
合成方法
The synthesis of PMY-1 involves a series of chemical reactions that result in the formation of the final product. The starting materials include 3-pyridinecarboxaldehyde, 2-phenylmorpholine, and methyl 4-chloro-3-oxobutanoate. These materials undergo a series of reactions that include condensation, cyclization, and reduction to yield PMY-1.
科学研究应用
PMY-1 has been shown to have potential applications in scientific research. Specifically, it has been found to inhibit the activity of several protein kinases, including CK2, PIM1, and CDK9. These kinases are involved in various cellular processes such as cell cycle regulation, gene expression, and signal transduction. Therefore, the inhibition of these kinases by PMY-1 can provide insights into the mechanisms of these processes.
属性
IUPAC Name |
(2-phenylmorpholin-4-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(14-7-4-8-17-11-14)18-9-10-20-15(12-18)13-5-2-1-3-6-13/h1-8,11,15H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGOGOSFAOQPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
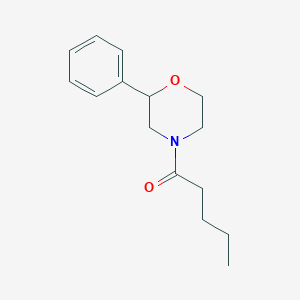
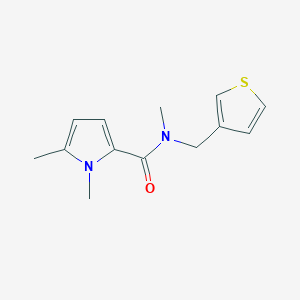
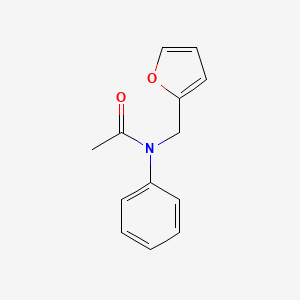
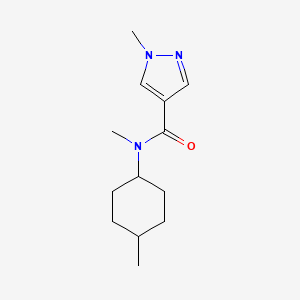
![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7504481.png)
![3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7504486.png)
![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504492.png)
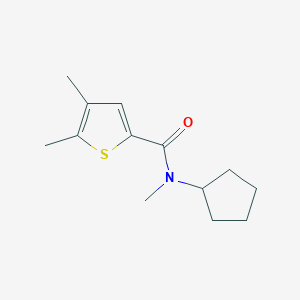
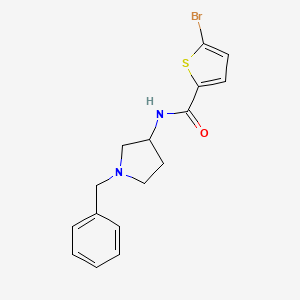
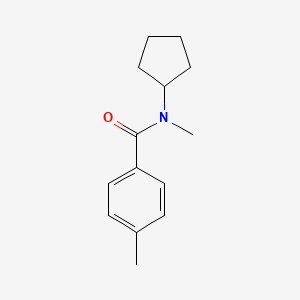
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)


![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)
